molecular formula C11H12N2O3 B13447996 alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide

alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide

Cat. No.: B13447996
M. Wt: 220.22 g/mol
InChI Key: PGVFUFKBBBHTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. it is likely that the production involves standard organic synthesis techniques used in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .

Mechanism of Action

The mechanism of action of alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide involves its interaction with molecular targets in biological systems.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanol

InChI

InChI=1S/C11H12N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6,8,14H,1-2H3

InChI Key

PGVFUFKBBBHTNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(C)O

Origin of Product

United States

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